molecular formula C17F30 B048641 Perfluoroperhydrobenzyl tetralin CAS No. 116265-66-8

Perfluoroperhydrobenzyl tetralin

Cat. No. B048641
M. Wt: 774.13 g/mol
InChI Key: DFGLLDMCDAKADU-UHFFFAOYSA-N
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Description

Perfluoroperhydrobenzyl tetralin is a polyfluorinated compound with complex chemical and physical properties, often studied in the context of fluorine chemistry and organic synthesis. It is notable for its unique molecular structure and reactivity.

Synthesis Analysis

  • Polyfluorinated indans and tetralins, including compounds similar to Perfluoroperhydrobenzyl tetralin, can be synthesized through carbonylation reactions using CO/SbF5 at room temperature and atmospheric pressure (Zonov et al., 2018).
  • Fluorination of tetralin using potassium tetrafluorocobaltate(III) at high temperatures yields a series of compounds with perfluorotetralin structures (Coe, Hu & Tatlow, 1990).

Molecular Structure Analysis

  • The molecular structure of perfluoroperhydrobenzyl tetralin is characterized by a complex arrangement of fluorinated cyclic groups, which significantly influence its chemical behavior and reactivity.

Chemical Reactions and Properties

  • Perfluorinated tetralins react with tetrafluoroethylene in the presence of SbF5, leading to the formation of perfluoro-1-ethylbenzocycloalkenes (Karpov et al., 1985).
  • In reactions with 1,2,3,4-tetrafluorobenzene, perfluorotetralin undergoes complex transformations, producing perfluorinated polycyclic compounds with new carbon frameworks (Mezhenkova et al., 2021).

Scientific Research Applications

  • Hydrogen Transfer Applications : Hydrogen transfers in tetralin, a model system, can effectively upgrade polyaromatic structures in coal liquids and heavy oil fractions, offering stoichiometric yield and unsymmetrical decomposition mechanisms (Nuzzi & Marcandalli, 2003).

  • Chemical Reactions : Perfluorophenylation of perfluorinated benzocyclobutene, indan, and tetralin in SbF5 medium leads to the formation of perfluoro-1-phenylbenzocycloalkenyl cations, which can undergo further treatments (Karpov et al., 2002).

  • Stability Studies : The stability of perfluoro- and 1-chloropolyfluorobenzocycloalken-1-yl cations, generated from perfluorinated benzocyclobutene, indan, and tetralin, has been observed to decrease as the size of the alicyclic fragment increases (Beregovaya et al., 2012).

  • Pyrolysis Research : Pyrolysis of hydrocarbon mixtures like dibenzyl in tetralin or decalin can produce valuable products like ethylene and BTX mixture. Bimolecular cracking reactions in this context lead to hydroaromatics such as indene (Depeyre, Urhan, & Flicoteaux, 1985).

  • Carbonylation Processes : Polyfluorinated indans and tetralins undergo carbonylation under CO/SbF5 at room temperature and atmospheric pressure, yielding various products like dimethyl indan-1,1-dicarboxylates and 1-hydroindan-1-carboxylic acid (Zonov et al., 2018).

  • Interaction with Other Chemicals : Perfluorobenzocycloalkenes react with tetrafluoroethylene in the presence of SbF5 to form perfluoro-1-ethylbenzocycloalkenes, which can be further transformed into disubstituted derivatives (Karpov et al., 1985).

properties

IUPAC Name

2-[difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl]-1,1,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17F30/c18-1-2(19,9(30,31)14(40,41)13(38,39)8(1,28)29)7(26,27)10(32,33)3(20,5(1,22)23)6(24,25)4(21)11(34,35)15(42,43)17(46,47)16(44,45)12(4,36)37
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGLLDMCDAKADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C(C(C(C(C1(F)F)(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17F30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881335
Record name Perfluoroperhydrobenzyl tetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoroperhydrobenzyl tetralin

CAS RN

116265-66-8
Record name Perfluoroperhydrobenzyl tetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116265668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoroperhydrobenzyl tetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERFLUOROPERHYDROBENZYL TETRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB88J87KY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
P 417 perfume liens, Viskositätsregler. Emolliens. liens, Viskositätsregler. ens. ens. Pentane. INCI. Treibgas, Lösungsmittel Page 1 P 417 perfume Pentaerythrityl Tetraoleate. INCI. Emol …
Number of citations: 2 link.springer.com
MEA Palmamide - Springer
Panthenol. INCI. Vorstufe der Pantothensäure und wird deshalb als Provitamin B 5 bezeichnet; auch: D-Panthenol. Das Provitamin D-Panthenol wird durch Enzyme in die …
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
P 417 perfume liens, Viskositätsregler. Emolliens. liens, Viskositätsregler. ens. ens. Pentane. INCI. Treibgas, Lösungsmittel Page 1 P 417 perfume Pentaerythrityl Tetraoleate. INCI. Emol…
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
P 417 perfume liens, Viskositätsregler. Emolliens. liens, Viskositätsregler. ens. ens. Pentane. INCI. Treibgas, Lösungsmittel Page 1 P 417 perfume Pentaerythrityl Tetraoleate. INCI. Emol…
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
P 417 perfume liens, Viskositätsregler. Emolliens. liens, Viskositätsregler. ens. ens. Pentane. INCI. Treibgas, Lösungsmittel Page 1 P 417 perfume Pentaerythrityl Tetraoleate. INCI. Emol…
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
P 417 perfume liens, Viskositätsregler. Emolliens. liens, Viskositätsregler. ens. ens. Pentane. INCI. Treibgas, Lösungsmittel Page 1 P 417 perfume Pentaerythrityl Tetraoleate. INCI. Emol…
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
P 417 perfume liens, Viskositätsregler. Emolliens. liens, Viskositätsregler. ens. ens. Pentane. INCI. Treibgas, Lösungsmittel Page 1 P 417 perfume Pentaerythrityl Tetraoleate. INCI. Emol…
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
P 417 perfume liens, Viskositätsregler. Emolliens. liens, Viskositätsregler. ens. ens. Pentane. INCI. Treibgas, Lösungsmittel Page 1 P 417 perfume Pentaerythrityl Tetraoleate. INCI. Emol…
Number of citations: 4 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
P 417 perfume liens, Viskositätsregler. Emolliens. liens, Viskositätsregler. ens. ens. Pentane. INCI. Treibgas, Lösungsmittel Page 1 P 417 perfume Pentaerythrityl Tetraoleate. INCI. Emol…
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
P 417 perfume liens, Viskositätsregler. Emolliens. liens, Viskositätsregler. ens. ens. Pentane. INCI. Treibgas, Lösungsmittel Page 1 P 417 perfume Pentaerythrityl Tetraoleate. INCI. Emol…
Number of citations: 2 link.springer.com

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